molecular formula C11H17NO B2866317 (1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one CAS No. 655236-18-3

(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one

Cat. No.: B2866317
CAS No.: 655236-18-3
M. Wt: 179.263
InChI Key: ROBFMLCWFZJVDF-GLLZPBPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one is a useful research compound. Its molecular formula is C11H17NO and its molecular weight is 179.263. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactions

  • The compound (1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.0^{3,5}]nonan-9-one and its derivatives are significant in synthetic chemistry, particularly in the preparation and study of complex molecular structures. For example, Grošelj et al. (2005) explored the synthesis and reductions of related compounds, highlighting the intricate process of creating and transforming these molecules (Grošelj et al., 2005).
  • Kanomata et al. (1987) investigated the 1,3-Dipolar cycloaddition and thermal and photochemical reactions of similar compounds, providing insights into their reactivity under different conditions (Kanomata et al., 1987).

Structural and Conformational Studies

  • The structural and conformational properties of this class of compounds are of interest in the field of molecular mechanics and NMR spectroscopy. Arias-Pérez et al. (1997) conducted a detailed study on 3-azabicyclo[3.3.1]nonan-9-ones, which are structurally related, using molecular mechanics calculations and NMR spectroscopy (Arias-Pérez et al., 1997).

Pharmacological Potential

  • Although specifics on pharmacological applications are excluded from this response as per the requirements, it is important to note that compounds in this category have been studied for their potential in various biological and medicinal contexts.

Novel Synthesis Methods

  • New methods for synthesizing related compounds are continuously being explored. For instance, Bonjoch et al. (1987) reported an improved method for the synthesis of 4-azatricyclo[5.2.2.0^{4,8}] undecan-11-one, which is closely related to the compound of interest (Bonjoch et al., 1987).

Properties

IUPAC Name

(1R,3R,5S,7S)-4,4,7-trimethyl-8-azatricyclo[5.2.0.03,5]nonan-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(2)6-4-7-9(13)12-11(7,3)5-8(6)10/h6-8H,4-5H2,1-3H3,(H,12,13)/t6-,7+,8+,11+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROBFMLCWFZJVDF-GLLZPBPUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC3(C(C2)C(=O)N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12C[C@H]3[C@H](C3(C)C)C[C@H]1C(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.